Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a chlorobenzoyl group, an amino group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the chlorobenzoyl group and the amino group. The final step involves esterification to introduce the diethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions on the thiophene ring or the chlorobenzoyl group.
Scientific Research Applications
Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- Diethyl 5-((2-bromobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-((2-fluorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-((2-methylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
What sets Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Diethyl 5-((2-chlorobenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16ClN O4S
- Molecular Weight : 335.81 g/mol
The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the chlorobenzoyl group is particularly noteworthy as halogenated compounds often exhibit enhanced biological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated flavonoids have shown their efficacy against various pathogenic bacteria while maintaining probiotic balance in gut microbiomes . The structural similarities suggest potential antimicrobial effects for this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. For example, compounds containing thiophene have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. A study focusing on similar thiophene derivatives demonstrated their ability to disrupt cancer cell proliferation through various pathways, including the modulation of apoptosis-related proteins .
Enzyme Inhibition
The compound's structure suggests possible interactions with key enzymes involved in metabolic processes. For instance, research into phospholipase A2 inhibition has shown that certain derivatives can predict drug-induced phospholipidosis, a condition linked to various therapeutic agents . This indicates that this compound may also influence similar biochemical pathways.
Case Studies and Research Findings
- Cell Cycle Arrest : Compounds similar to this compound may induce cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to reduced proliferation of cancer cells.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Antimicrobial Mechanism : The presence of halogen atoms can enhance the lipophilicity of the compound, facilitating better membrane penetration and disruption of bacterial cell walls.
Properties
Molecular Formula |
C18H18ClNO5S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-8-6-7-9-12(11)19/h6-9H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
FHKBZALNRSWAGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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